molecular formula C7H7NO4S B1424156 2-(Methylsulfonyl)-4-pyridinecarboxylic acid CAS No. 1186663-27-3

2-(Methylsulfonyl)-4-pyridinecarboxylic acid

Cat. No. B1424156
M. Wt: 201.2 g/mol
InChI Key: SSTWSIYWXZCTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Methylsulfonyl)-4-pyridinecarboxylic acid” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that compounds with a methylsulfonyl group are often used in the field of medicine and biology due to their unique chemical properties123.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid”. However, the synthesis of similar compounds often involves the use of a sulfonyl chloride or a sulfonyl anhydride as a sulfonylating agent45.



Molecular Structure Analysis

The molecular structure of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid” is not readily available. However, compounds with a methylsulfonyl group typically have a sulfur atom bonded to a carbon atom, with two oxygen atoms also bonded to the sulfur6.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid”. However, compounds with a methylsulfonyl group can undergo a variety of chemical reactions, including oxidation and reduction78.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid” are not readily available. However, compounds with a methylsulfonyl group typically have a high polarity and thermal stability1210.


Scientific Research Applications

Environmental Degradation and Fate

  • PFASs, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), have been studied for their persistence and degradation mechanisms in the environment. Microbial degradation pathways, defluorination potential, and the identification of novel degradation intermediates have been areas of interest in understanding the environmental fate of these compounds (Liu & Avendaño, 2013).

Health Risks and Bioaccumulation

  • Reviews on the bioaccumulation and health risks posed by PFASs, including PFCAs and PFSAs, have highlighted concerns over their persistence, potential for accumulation in living organisms, and the implications for environmental and human health. Research has focused on understanding the bioaccumulation potential of these compounds, comparing them to regulatory criteria and persistent lipophilic compounds (Conder et al., 2008).

Treatment and Removal Technologies

  • Innovative treatment technologies for removing PFAS compounds from water have been critically reviewed, with a focus on adsorption processes, and the challenges in adsorbent regeneration. This review sheds light on the effectiveness of various adsorbents in removing both long- and short-chain PFASs from aqueous solutions (Gagliano et al., 2019).

Regulatory and Safety Considerations

  • The regulatory landscape and safety considerations regarding PFASs and their alternatives have been discussed, with reviews summarizing the current knowledge on environmental releases, persistence, and exposure risks. This includes a call for further research and cooperation among stakeholders to generate missing data for meaningful risk assessments of fluorinated alternatives (Wang et al., 2013).

Safety And Hazards

The safety and hazards of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid” are not known. However, compounds with a methylsulfonyl group can cause skin irritation, serious eye irritation, and respiratory irritation1112.


Future Directions

There is no specific information available on the future directions of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid”. However, research into compounds with a methylsulfonyl group is ongoing, with potential applications in the fields of medicine, biology, and environmental science13.


Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, further research and experimental studies are needed.


properties

IUPAC Name

2-methylsulfonylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTWSIYWXZCTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700181
Record name 2-(Methanesulfonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-4-pyridinecarboxylic acid

CAS RN

1007802-68-7
Record name 2-(Methanesulfonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Reactant of Route 3
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Reactant of Route 4
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Methylsulfonyl)-4-pyridinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.